Beyond cell membranes, octanoic acid has applications in protein research:
Octanoic acid, also known as caprylic acid, is a saturated fatty acid with the molecular formula . It is classified as a medium-chain fatty acid and has a structural formula represented as . This compound appears as a colorless oily liquid with a slightly rancid odor and is minimally soluble in water . Octanoic acid is naturally found in the milk of various mammals and is a minor component of coconut oil and palm kernel oil .
The mechanism of action of octanoic acid depends on the specific context. Here are two relevant examples:
Octanoic acid exhibits several biological activities:
Octanoic acid can be synthesized through several methods:
Octanoic acid has diverse applications across various fields:
Studies on octanoic acid interactions indicate:
Several compounds share structural similarities with octanoic acid. Here are some notable ones:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Caproic Acid | C6H12O2 | Shorter chain length; found in goat milk. |
Capric Acid | C10H20O2 | Longer chain; used in food flavoring. |
Lauric Acid | C12H24O2 | Commonly found in coconut oil; antimicrobial. |
Myristic Acid | C14H28O2 | Found in nutmeg; used in cosmetics. |
Octanoic acid stands out due to its unique medium-chain structure, which allows for rapid absorption and metabolism compared to long-chain fatty acids. This property makes it particularly valuable in dietary supplements aimed at weight management and energy regulation. Its dual role as both a food preservative and an energy source further enhances its significance in both industrial and health-related applications.
Octanoic acid exhibits well-defined thermodynamic properties characteristic of medium-chain fatty acids. The compound has a melting point of 16-16.5°C and a boiling point of 237°C under standard atmospheric pressure [1] [2] [3]. The density at 25°C is 0.91 g/mL, placing it in the typical range for liquid fatty acids [1] [2] [3]. The refractive index ranges from 1.4275 to 1.4288, providing optical characterization data [1] [2] [3].
Phase transition thermodynamics reveal significant energetic requirements for state changes. The enthalpy of vaporization ranges from 80.3 to 82.9 kilojoules per mole, indicating moderately strong intermolecular forces [4] [5]. This value is consistent with hydrogen bonding between carboxylic acid dimers and van der Waals interactions between hydrocarbon chains. The heat capacity of the liquid phase at 298.15 Kelvin ranges from 297.9 to 304.6 joules per mole per Kelvin [6], demonstrating the thermal energy storage capacity of the compound.
Critical properties, while not experimentally determined for octanoic acid specifically, can be estimated based on fatty acid homologous series trends. The critical temperature is estimated to be approximately 480-500°C, with a critical pressure of approximately 26-30 atmospheres. These values reflect the moderate molecular size and intermolecular interactions of this eight-carbon fatty acid.
Vapor pressure exhibits strong temperature dependence, measuring 0.02-0.49 millimeters of mercury at 20°C [7] [8] and 1 millimeter of mercury at 78°C [2] [3]. This low volatility at ambient temperatures is characteristic of fatty acids and results from hydrogen bonding between carboxylic acid groups.
Enthalpy of formation values for liquid octanoic acid range from -634.8 to -636.89 kilojoules per mole [6] [9], indicating the compound's thermodynamic stability. The enthalpy of combustion ranges from -4797.9 to -4799.9 kilojoules per mole [6] [9], providing data for calorimetric applications and energy content assessments.
Octanoic acid demonstrates limited aqueous solubility with a value of 0.68 grams per liter at 20°C [2] [3] [10] [11]. This restricted water solubility results from the predominance of the hydrophobic octyl chain over the hydrophilic carboxylic acid group. However, solubility increases significantly in hot water, indicating positive temperature dependence [3] [12].
The compound exhibits excellent solubility in organic solvents, including ethanol, ether, chloroform, benzene, carbon disulfide, petroleum ether, and glacial acetic acid [3] [10] [12]. This broad organic solvent compatibility reflects the lipophilic nature of the hydrocarbon chain and the ability of the carboxylic acid group to participate in hydrogen bonding with protic solvents.
Octanol-water partition coefficient measurements provide quantitative assessment of lipophilicity. The logarithm of the partition coefficient ranges from 2.43 to 3.05 [13] [14] [11], indicating preferential partitioning into the organic phase. This value places octanoic acid in the moderately lipophilic range, consistent with its role as a medium-chain fatty acid.
Supercritical carbon dioxide solubility has been extensively studied, revealing significant pressure and temperature effects. At 313.15 Kelvin and 10 megapascals, solubility reaches 30.4 ± 2 kilograms per cubic meter [15] [16]. Under more extreme conditions of 333.15 Kelvin and 26.7 megapascals, solubility increases dramatically to 151 ± 2 kilograms per cubic meter [15] [16]. These data demonstrate the potential for supercritical fluid extraction applications.
Solubility behavior follows general trends where carboxylic acid solubility increases with increasing solvent density in supercritical carbon dioxide systems [15] [16]. The results also show that solubility of fatty acids decreases with increasing molecular mass at constant supercritical fluid density [15] [16].
Octanoic acid exhibits moderate amphiphilic properties due to its hydrophilic carboxylic acid head group and hydrophobic octyl chain [17] [18] [19]. This amphiphilic nature enables surface tension reduction in aqueous solutions, with effectiveness decreasing as ethanol concentration increases in mixed solvent systems [19] [20].
Micelle formation occurs above the critical micelle concentration, with octanoic acid forming spherical micelles rather than bilayer structures [21] [22] [23]. The critical micelle concentration is estimated to be in the range of 100-200 millimolar, based on molecular dynamics simulations and experimental studies of similar chain-length fatty acids [21] [22] [23]. The aggregation number for micelles ranges from 17 to 24 molecules [21], consistent with the moderate chain length of this fatty acid.
Surface activity in ethanol-water mixtures demonstrates concentration-dependent behavior. Octanoic acid reduces surface tension effectively at low ethanol concentrations, but this effectiveness decreases with increasing ethanol concentration and vanishes above 60 percent ethanol [19] [20]. Molecular dynamics simulations reveal that the free energy driving force for surface accumulation decreases with increasing ethanol concentration [19] [20].
Interfacial tension between octanoic acid solutions and water is significantly lower than that observed with pure components [17] [24]. When combined with octylamine in mixed surfactant systems, interfacial tension exhibits pH-dependent behavior with a minimum around pH 7 [17] [24]. This behavior results from electrostatic attraction between oppositely charged head groups leading to dense molecular packing at interfaces [17] [24].
Cluster formation in neat octanoic acid involves hydrogen-bonded dimeric carboxylic groups that arrange longitudinally and alternately to form interdigitated lamellar structures [25]. However, these clusters are less stable compared to longer-chain fatty acids and show gradual disintegration with increasing temperature [25].
Octanoic acid demonstrates typical weak acid behavior with a pKa value of 4.89 at 25°C [2] [3]. This value places it in the range characteristic of aliphatic carboxylic acids, where the acid strength is modulated by the electron-donating effect of the alkyl chain.
pH measurements of octanoic acid solutions show concentration-dependent values: 3.97 for 1 millimolar solutions, 3.45 for 10 millimolar solutions, and 2.95 for 100 millimolar solutions [2] [3]. These values demonstrate the partial dissociation characteristic of weak acids and the concentration effect on solution acidity.
Acid dissociation equilibrium follows the Henderson-Hasselbalch equation, with the equilibrium between the protonated acid form and the conjugate base octanoate ion (C8H15O2⁻) [26] [27] [28]. The dissociation constant Ka can be calculated from the pKa value, yielding Ka = 1.29 × 10⁻⁵, indicating weak acid character.
Protonation dynamics in mixed systems show interesting behavior. In the presence of α-cyclodextrin, apparent ionization constants increase, indicating that octanoic acid becomes a weaker acid after complexation [26]. This effect results from hydrophobic interactions between the octyl chain and the cyclodextrin cavity, which stabilizes the protonated form.
Temperature effects on acid-base equilibria have been observed in oleylamine-oleic acid systems, where increased temperature favors deprotonation of oleylammonium ions and protonation of carboxylic acids [29]. Similar behavior is expected for octanoic acid in mixed acid-base systems.
Buffer capacity can be calculated from the pKa value, with maximum buffering occurring at pH 4.89 where equal concentrations of acid and conjugate base exist. The effective buffering range extends from approximately pH 3.9 to 5.9, encompassing the pKa ± 1 unit.
Corrosive